Product packaging for Manganese dipropionate(Cat. No.:CAS No. 21129-18-0)

Manganese dipropionate

Cat. No.: B8788238
CAS No.: 21129-18-0
M. Wt: 201.08 g/mol
InChI Key: ZGIHUCQOMWIMKH-UHFFFAOYSA-L
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Description

Significance of Manganese in Contemporary Chemical Research

Manganese is a first-row transition metal with the atomic number 25, exhibiting a wide range of oxidation states from -3 to +7. wikipedia.org This versatility allows it to participate in a vast array of chemical transformations, making it a focal point of modern research. wikipedia.orgnih.gov In coordination chemistry, manganese complexes are studied for their intriguing magnetic properties, catalytic activity, and roles in biological systems. wikipedia.orgnih.gov Manganese is an essential element for many living organisms, where it functions as a critical component of various enzymes and proteins involved in metabolism, bone formation, and antioxidant defense systems. wikipedia.orgnih.govmdpi.com Its compounds are utilized in diverse industrial applications, including in batteries, steel production, and as pigments. manganese.orgdcceew.gov.au

Fundamental Principles of Carboxylate Ligand Coordination to Transition Metals

Carboxylate ligands (RCOO⁻) are versatile building blocks in coordination chemistry due to their ability to bind to metal ions in several distinct modes. wikipedia.org The most common coordination modes are monodentate (κ¹), where only one oxygen atom binds to the metal, and bidentate (κ²), where both oxygen atoms coordinate to the same metal center, forming a chelate ring. wikipedia.orgaip.org Furthermore, carboxylate groups can act as bridging ligands, linking two or more metal centers. This bridging can occur in a syn-syn, syn-anti, or anti-anti conformation, leading to the formation of dinuclear, polynuclear, or polymeric structures. wikipedia.org The coordination mode adopted by a carboxylate ligand is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the carboxylate's R-group, the presence of other ligands in the coordination sphere, and the reaction conditions. acs.org

Overview of Propionate (B1217596) Ligand Characteristics in Manganese Coordination Environments

The propionate ligand (CH₃CH₂COO⁻) is a simple carboxylate that readily forms complexes with manganese. In these coordination environments, the propionate ligand can exhibit the various bonding modes typical of carboxylates. nih.gov The presence of the ethyl group introduces a moderate level of steric hindrance compared to formate (B1220265) or acetate (B1210297), which can influence the resulting complex's geometry and stability. In manganese coordination chemistry, propionate ligands have been shown to participate in the formation of mononuclear, dinuclear, and polynuclear clusters, as well as coordination polymers. nih.govacs.org The specific coordination of the propionate ligand is crucial in determining the magnetic and catalytic properties of the resulting manganese complex.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10MnO4 B8788238 Manganese dipropionate CAS No. 21129-18-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

21129-18-0

Molecular Formula

C6H10MnO4

Molecular Weight

201.08 g/mol

IUPAC Name

manganese(2+);propanoate

InChI

InChI=1S/2C3H6O2.Mn/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2

InChI Key

ZGIHUCQOMWIMKH-UHFFFAOYSA-L

Canonical SMILES

CCC(=O)[O-].CCC(=O)[O-].[Mn+2]

Origin of Product

United States

Synthetic Methodologies for Manganese Dipropionate and Analogous Complexes

Direct Synthesis Routes for Manganese(II) Propionate (B1217596) Complexes

Direct synthesis methods are fundamental to the production of manganese(II) propionate complexes. These routes typically involve the reaction of a manganese salt with propionic acid or its derivatives. vulcanchem.com

Solvent-Assisted Precipitation and Crystallization Techniques

Solvent-assisted precipitation and crystallization are crucial techniques for isolating and purifying manganese(II) propionate complexes. The choice of solvent is critical as it can influence the final structure and morphology of the crystals. researchgate.net The process generally involves dissolving the manganese precursor and propionic acid in a suitable solvent, followed by a change in conditions—such as cooling, evaporation, or the addition of an anti-solvent—to induce precipitation or crystallization. uct.ac.zasquarespace.com

For instance, well-formed crystals of manganese uranyl propionate have been obtained by mixing aqueous propionic acid solutions of uranyl propionate and manganese propionate, followed by concentration and cooling. akjournals.com The resulting crystals can then be filtered, washed with a cold solvent to remove impurities, and dried. uct.ac.zaakjournals.com The general principle of crystallization is to dissolve the compound in a hot solvent and allow it to cool slowly, promoting the formation of larger, purer crystals. uct.ac.za If crystallization does not initiate upon cooling, techniques like adding a seed crystal or scratching the inside of the container can be employed. uct.ac.zaresearchgate.net

The selection of solvents can also be used to create layered structures for crystallization. For example, a solution of the compound in a dense solvent can be layered under a less dense solvent, or vice versa, to control the diffusion and crystallization process. umsl.edu Antisolvent crystallization is another effective method, where a substance is added to a solution to decrease the solubility of the solute, leading to its precipitation. squarespace.com

Aerobic Reaction Protocols

Aerobic reaction protocols utilize molecular oxygen, often from the air, as an oxidant in the synthesis of manganese complexes. oup.com These methods can be advantageous for their mild reaction conditions and the use of an inexpensive and readily available oxidant. d-nb.info In the context of manganese propionate, aerobic conditions can facilitate the formation of specific manganese oxide clusters or influence the oxidation state of the manganese ion in the final complex. atamanchemicals.comnih.gov

For example, the aerobic oxidation of propionaldehyde (B47417) in the presence of manganese salts, such as manganese propionate, is a method for producing propionic acid itself, and this reaction proceeds rapidly at mild temperatures. atamanchemicals.com In the synthesis of more complex manganese structures, aerobic conditions are often employed. For instance, the synthesis of certain Mn(III) complexes is achieved through complexation with MnCl₂ under aerobic basic conditions, which facilitates the in situ oxidation to the Mn(III) state. nih.gov Similarly, the synthesis of some manganese(II) complexes with N-donor ligands is carried out through the aerobic reaction of a methanolic solution of the corresponding ligand salt with a manganese(II) salt. mdpi.com

Ligand Exchange and Self-Assembly Strategies

Ligand exchange and self-assembly are sophisticated strategies that allow for the construction of complex, polynuclear manganese structures with tailored properties. These methods leverage the coordination preferences of manganese ions and the specific geometries of various organic ligands.

Utilization of Dicarboxylate Ligands, such as m-Phenylenedipropionate, in Polynuclear Manganese Complex Formation

Dicarboxylate ligands are excellent building blocks for creating polynuclear manganese complexes due to their ability to bridge multiple metal centers. The spacing and orientation of the carboxylate groups on the ligand backbone dictate the structure of the resulting coordination polymer or cluster. While specific research on m-phenylenedipropionate with manganese was not found in the provided search results, the principles can be inferred from related systems. For example, dinuclear manganese(II) complexes have been synthesized using carboxylate-containing chelating ligands where the carboxylate groups bridge two manganese ions. nih.gov The bridging can occur in different modes, such as the syn-anti conformation observed in a propionato-bridged dinuclear manganese(II) complex. hhu.de The self-assembly process is influenced by factors like the steric bulk of the ligands and the nature of the counter-ions, which can affect the dimensionality of the resulting structure. umsl.edu

Incorporation of N,N'-Donor Co-ligands (e.g., 2,2′-Bipyridine, 1,10-Phenanthroline) in Manganese(II) Carboxylate Complex Synthesis

The inclusion of N,N'-donor co-ligands like 2,2′-bipyridine (bipy) and 1,10-phenanthroline (B135089) (phen) into manganese(II) carboxylate systems introduces additional coordination sites and steric influences, leading to the formation of diverse and stable complexes. mdpi.comhhu.de These co-ligands are often chelating, binding to the manganese ion in a bidentate fashion.

For example, the reaction of manganese perchlorate (B79767) with 2,2′-bipyridine and propionic acid in ethanol (B145695) yields a dinuclear manganese(II) complex, (bipy)₂Mn(μ-C₂H₅CO₂)₂Mn(bipy)₂₂. hhu.de In this structure, two bipyridine molecules chelate to each manganese atom, and the two metal centers are bridged by two propionato groups. hhu.de Similarly, manganese(II) complexes with non-steroidal anti-inflammatory drugs (which are carboxylates) have been synthesized with N,N'-donor co-ligands like bipy and phen, resulting in distorted trigonal prismatic geometries around the Mn(II) ions. mdpi.com The synthesis typically involves reacting a manganese(II) salt, the carboxylate ligand, and the N,N'-donor co-ligand in a suitable solvent. mdpi.comhhu.de

Table 1: Examples of Synthesized Manganese(II) Carboxylate Complexes with N,N'-Donor Co-ligands

Complex Precursors Key Structural Feature Reference
(bipy)₂Mn(μ-C₂H₅CO₂)₂Mn(bipy)₂₂ Manganese perchlorate, 2,2′-bipyridine, propionic acid, triethylamine Propionato-bridged dinuclear Mn(II) complex hhu.de
[Mn(NSAID)₂(N,N'-donor)] MnCl₂·4H₂O, NSAID salt, pyridine (B92270) or N,N'-donor (phen, bipy) Mononuclear Mn(II) with distorted trigonal prismatic geometry mdpi.com
[Mn₂(Piv)₄(2,2'-bipy)₂] [Mn(Piv)₂(EtOH)]n, 2,2'-bipyridine Dinuclear Mn(II) complex with pivalate (B1233124) ligands mdpi.com

Nanomaterial Synthesis Strategies for Manganese-Based Catalysts and Nanozymes

The development of manganese-based nanomaterials for catalytic and nanozyme applications has garnered significant attention due to the element's low cost, variable oxidation states (Mn²⁺, Mn³⁺, Mn⁴⁺), and excellent redox capabilities. nih.govmdpi.com These nanomaterials, which merge the physicochemical properties of manganese with the catalytic activity of natural enzymes, are synthesized through various strategic methods designed to control size, morphology, crystal structure, and surface properties, all of which influence their catalytic performance. nih.govd-nb.inforesearchgate.net Common synthetic routes include thermal decomposition, hydrothermal/solvothermal methods, sol-gel synthesis, and the use of metal-organic frameworks (MOFs). nih.govnih.gov

Thermal Decomposition

Thermal decomposition is a highly effective method for producing monodisperse manganese oxide nanocrystals. nih.gov This technique involves the thermolysis of a metal-organic precursor, such as a metal carboxylate complex, in a high-boiling point solvent. nih.gov For instance, monodispersed manganese oxide (MnO) nanocrystals with a uniform size of 7 nm have been synthesized by the thermal decomposition of manganese(II) acetate (B1210297) in a reaction mixture containing trioctylamine (B72094) and oleic acid heated to 320 °C. nih.gov Similarly, manganese formate (B1220265) has been used as a precursor in the presence of tri-n-octylamine and oleic acid to produce MnO nanocrystals. nih.gov

The choice of precursor and the reaction environment significantly impact the final product's size and composition. nih.gov Studies have shown that using manganese(II) acetylacetonate (B107027) as a precursor leads to the formation of nanoparticles comprising both Mn₃O₄ and MnO phases when conducted under a nitrogen atmosphere. nih.gov In contrast, using a manganese oleate (B1233923) precursor under similar conditions can produce smaller, single-phase Mn₃O₄ nanoparticles. nih.gov

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal synthesis are prominent techniques for fabricating a wide array of manganese oxide nanomaterials. nih.gov These methods utilize a Teflon-lined autoclave where precursors react in water (hydrothermal) or non-aqueous solvents (solvothermal) under conditions of high temperature and pressure. nih.gov This approach allows for the synthesis of various manganese oxide polymorphs, such as α-MnO₂, β-MnO₂, and δ-MnO₂, by carefully selecting the precursors and reaction parameters. researchgate.net

For example, nanostructured mesoporous α-MnO₂ nanorods can be synthesized via a simple hydrothermal process using manganese sulfate (B86663) monohydrate (MnSO₄·H₂O) and potassium permanganate (B83412) (KMnO₄) as precursors. rsc.org The duration of the hydrothermal treatment has been shown to strongly influence the structure and properties of the resulting MnO₂ nanorods. rsc.org The technique is versatile, producing diverse morphologies ranging from nanowires and nanorods to nanoflowers and honeycomb structures. nih.govnih.gov The reaction temperature is a critical parameter; in one solvothermal synthesis of Mn₃O₄ nanocrystals, a temperature of 120 °C yielded cubic nanoparticles with an average size of 7.9 nm. nih.gov

Sol-Gel and Co-Precipitation Methods

The sol-gel method is a versatile, low-temperature technique that offers excellent control over the final product's chemical composition. researchgate.net This process typically involves the transition of a colloidal suspension ('sol') into a solid, cross-linked network ('gel'). nih.gov In one application, manganese oxide nanoparticles were prepared by first creating a gel-type precursor through the redox reaction of aqueous potassium permanganate and glycerol. nih.gov This gel was then washed, dried, and heat-treated at temperatures of 400 °C and 700 °C to yield MnO₂ nanoparticles. nih.gov

Another sol-gel approach uses manganese acetate and oxalic acid as precursors. researchgate.net These are dissolved in ethanol to form a sol, which then becomes a gel. researchgate.net The subsequent drying and high-temperature decomposition of this gel lead to the formation of Mn₃O₄ nanoparticles. researchgate.net A similar process using manganese chloride as the precursor can yield Mn₂O₃ nanoparticles. researchgate.net Alongside sol-gel, co-precipitation is another widely used, cost-effective chemical method for synthesizing manganese-based nanomaterials. researchgate.net

Metal-Organic Framework (MOF)-Based Strategies

Metal-organic frameworks (MOFs) have emerged as a sophisticated platform for designing advanced nanozymes. researchgate.net These materials can be used directly as catalysts or as sacrificial templates to create other nanostructures. acs.orgnih.gov For example, a series of manganese-based bimetallic MOF nanozymes were synthesized using Mn²⁺ (alone or with other transition metals like Co²⁺, Ni²⁺, or Zn²⁺) and 2-methylimidazole (B133640) as the organic linker. acs.org These MOFs demonstrated high oxidase-like activity, attributed to their large surface area, high porosity, and numerous dispersed redox nodes. acs.org

MOFs can also serve as templates for single-atom catalysts. In one study, a single-atom manganese nanozyme (Mn-N/C) was constructed by absorbing a manganese precursor, Mn(acac)₂, into a zeolite imidazole (B134444) framework (ZIF-8), which was then pyrolyzed. nih.gov This process resulted in the homogeneous dispersion of single Mn atoms within a dodecahedral carbon-based nanostructure, creating a highly efficient nanozyme. nih.gov

Table 1: Summary of Selected Synthesis Strategies for Manganese-Based Nanocatalysts and Nanozymes

Table 2: Compound Names Mentioned in the Article

Structural Elucidation and Coordination Chemistry of Manganese Dipropionate Complexes

Molecular and Supramolecular Architectures

The architectural diversity of manganese propionate (B1217596) complexes stems from the flexible coordination of the propionate ligand and the ability of manganese centers to assemble into various nuclearity frameworks.

Mononuclear and Polynuclear Frameworks (e.g., Dinuclear, Hexanuclear)

Manganese propionate complexes are not limited to simple mononuclear species. They readily form polynuclear frameworks, with dinuclear and hexanuclear arrangements being particularly noteworthy.

Dinuclear Complexes: These structures feature two manganese centers bridged by propionate ligands, and often other bridging groups like oxo or hydroxo ligands. nih.govacs.org For instance, a dinuclear Mn(II) complex has been reported where two manganese ions are doubly bridged by the oxygen atoms of two propionate groups. nih.gov Another example involves two Mn(III)Mn(II) units bridged by a propionate moiety, forming a dimer of dinuclear units. nih.gov The Mn-Mn distances in these dinuclear complexes are influenced by the bridging arrangement, with a distance of 4.632(5) Å observed in a complex with two syn-anti carboxylato bridges. oup.com

Hexanuclear Complexes: More complex structures involving six manganese atoms have also been characterized. These often feature a central [Mn₆O₂]¹⁰⁺ core. nih.govmdpi.com In some cases, these hexanuclear clusters can act as building blocks, linking together to form one-dimensional coordination polymers. mdpi.commdpi.com For example, a propionate-bridged coordination polymer, {[Mn₆O₂(O₂CEt)₁₀(H₂O)₄]·2(EtCO₂H)}n, has been synthesized. mdpi.commdpi.com A hexanuclear mixed-valence (3Mn(III), 3Mn(IV)) complex has also been reported where the six manganese atoms are arranged in a distorted trigonal antiprismatic topology. nih.gov Another hexanuclear complex, [Mn(III)₆O₂(Ph-sao)₆(prop)₂(EtOH)₄], showcases terminal propionate ligands. rsc.org

Table 1: Examples of Mononuclear and Polynuclear Manganese Propionate Frameworks
Framework TypeExample CompoundKey Structural FeaturesReference
DinuclearMn(II)₂(L²)₂(H₂O)₂₂·2EtOH·2H₂OTwo seven-coordinate Mn(II) ions doubly bridged by carboxylate oxygen atoms. nih.gov
Dinuclear{Mn(III)Mn(II)L(μ-O₂CEt)(EtOH)}₂(μ-O₂CEt)₃Two Mn(III)Mn(II) units bridged by a propionate moiety. nih.gov
Hexanuclear{[Mn₆O₂(O₂CEt)₁₀(H₂O)₄]·2(EtCO₂H)}nPropionate-bridged 1D coordination polymer with a [Mn₆O₂]¹⁰⁺ core. mdpi.commdpi.com
HexanuclearMn₆O₇(mpdp)₃(bpy)₃Mixed-valence (3Mn(III), 3Mn(IV)) with a distorted trigonal antiprismatic arrangement of Mn atoms. nih.gov

Bridging Modes of Propionate and Related Carboxylates (e.g., syn-anti Conformation)

The syn-anti bridging mode is frequently observed in manganese carboxylate complexes. researchgate.net In this conformation, one oxygen atom of the carboxylate group coordinates to one manganese center, while the other oxygen atom coordinates to a second manganese center, with the manganese atoms positioned on opposite sides of the carboxylate plane. This mode is found in polymeric manganese(II) compounds. researchgate.net The flexibility of carboxylate bridging is a key factor in the formation of diverse structures. mdpi.com For example, in some dinuclear Mn(II) complexes, two carboxylato ligands bridge the metal centers in a syn-anti fashion, leading to the formation of a chain structure. jetir.org

Coordination Geometries and Ligand Field Environments (e.g., Distorted Octahedral, Distorted Trigonal Prismatic)

The manganese ions within propionate complexes can exhibit several coordination geometries, which are influenced by the nature of the ligands and the oxidation state of the metal.

Distorted Octahedral: This is a common coordination geometry for manganese in these complexes. mdpi.comnih.gov For example, in the complex [(Etdpa)MnCl₂], the Mn(II) atom is six-coordinate with a distorted octahedral geometry, bonded to three nitrogen atoms, one oxygen atom from the ligand, and two chloride atoms. nih.gov The Jahn-Teller effect often leads to distortions in the octahedral geometry of Mn(III) complexes. nih.govbendola.com

Distorted Trigonal Prismatic: This less common geometry has also been observed. In a mixed-valence Mn(III)Mn(II) complex, the Mn(II) center exhibits a distorted trigonal prismatic geometry. nih.gov The coordination polyhedron of the Mn(II) ion in another complex has been described as being close to a trigonal prism. acs.orgresearchgate.net

Other Geometries: Seven-coordinate geometries, such as a distorted face-capped trigonal prismatic arrangement, have also been identified in some polynuclear complexes. iucr.orgresearchgate.netnih.gov In a hexanuclear complex, the central Mn(II) ion is seven-coordinate. nih.gov

Oxidation States and Redox Properties of Manganese Centers within Carboxylate Complexes

A key feature of manganese chemistry is its ability to exist in multiple oxidation states, including +2, +3, and +4. ufl.eduufl.edu This property is central to the diverse redox behavior of manganese carboxylate complexes.

Manganese carboxylate complexes can be synthesized with manganese in a single oxidation state or as mixed-valence compounds. nih.govufl.edu For example, complexes containing Mn(II), Mn(III), and mixed-valence Mn(II)/Mn(III) and Mn(III)/Mn(IV) systems have been reported. acs.orgnih.govufl.edunarod.ru The oxidation state of the manganese centers can often be inferred from bond lengths and coordination geometries. mdpi.com

The redox properties of these complexes are of significant interest, particularly in the context of their catalytic applications. ontosight.aiacademie-sciences.fr The redox potential of manganese complexes can be tuned by modifying the ligand environment. acs.org For instance, the replacement of a halide bridge with an acetate (B1210297) bridge in a dinuclear manganese complex can alter the redox behavior, changing a one-electron oxidation process to a two-electron process. academie-sciences.fr The flexibility of the carboxylate bridge may play a role in facilitating these redox transformations. mdpi.com Some manganese complexes exhibit multiple reversible redox processes, which can lead to interesting electrochromic properties. mdpi.com

Spin States and Magnetic Properties of Manganese Complexes

The magnetic properties of manganese propionate and related carboxylate complexes are a major area of research, driven by the potential to create novel magnetic materials. ufl.edu These properties are determined by the spin states of the individual manganese ions and the magnetic exchange interactions between them, which are mediated by the bridging ligands.

Manganese(II) is a high-spin d⁵ ion (S=5/2), while Mn(III) is a high-spin d⁴ ion (S=2). nih.govnih.gov The magnetic interactions between manganese centers in polynuclear complexes can be either ferromagnetic (leading to a high-spin ground state) or antiferromagnetic (leading to a low-spin ground state). nih.govjetir.org

The nature of the bridging ligands plays a critical role in determining the magnetic coupling. Carboxylato bridges typically induce antiferromagnetic coupling, with the strength of the interaction depending on the number and geometry of the bridges. researchgate.net For example, the syn-syn bridging mode is generally a more efficient pathway for antiferromagnetic coupling than the syn-anti mode. jetir.orgresearchgate.net

In some dinuclear Mn(III)Mn(II) complexes with propionate bridges, weak ferromagnetic or antiferromagnetic interactions have been observed. nih.gov A nearly linear Mn(III)-Mn(II)-Mn(III) core with a propionate ancillary ligand showed antiferromagnetic coupling. nih.gov In contrast, some higher nuclearity clusters can exhibit large ground-state spin values. ufl.edu However, S=0 ground states are also possible and have been observed in certain manganese carboxylate complexes. ufl.edu

Table 2: Magnetic Properties of Selected Manganese Propionate and Carboxylate Complexes
ComplexMagnetic InteractionGround State Spin (S)J value (cm⁻¹)Reference
Dinuclear Mn(II) polymerAntiferromagnetic--0.172 K researchgate.net
[Mn(III)Mn(II)L(μ-O₂CMe)(H₂O)₂]²⁺Ferromagnetic-+0.08 nih.gov
[{Mn(III)Mn(II)L(μ-O₂CEt)(EtOH)}₂(μ-O₂CEt)]³⁺Ferromagnetic (Mn(III)-Mn(II)), Antiferromagnetic (Mn(II)-Mn(II))-J₁ = +0.015, J₂ = -0.20 nih.gov
Mn₆O₇(mpdp)₃(bpy)₃-3/2- nih.gov
Trinuclear Mn(III)-Mn(II)-Mn(III) complexAntiferromagnetic--0.13 nih.gov

Solvation and Complex Formation Behavior of Manganese(II) Ions in Diverse Solvent Systems

The behavior of manganese(II) ions in solution is fundamental to understanding the formation of manganese propionate complexes. The solvation of Mn(II) and its subsequent complexation with propionate ligands are influenced by the nature of the solvent.

In aqueous solutions, the Mn(II) ion exists as the hexaaqua complex, [Mn(H₂O)₆]²⁺. The formation of manganese(II) propionate complexes involves the stepwise replacement of these coordinated water molecules by propionate ligands. The stability of the resulting complexes is an important thermodynamic parameter. acs.org

The solvent can also play a direct role in the structure of the final complex. For instance, in the synthesis of hexanuclear manganese complexes, different solvents can lead to products with different coordinated neutral monodentate ligands. mdpi.com The solubility of manganese carboxylate complexes can vary significantly depending on the solvent, with organic solvents like acetonitrile (B52724) and dichloromethane (B109758) being common choices for reaction media. ufl.edu The formation of manganese(II) complexes with various ligands has been studied in non-aqueous solvents like methanol, providing insights into the stability and spectral properties of these species in different environments. mdpi.com

Reactivity and Catalytic Applications of Manganese Dipropionate Systems

Mechanistic Investigations of Manganese-Catalyzed Reactions

Understanding the mechanisms of manganese-catalyzed reactions is crucial for optimizing existing synthetic methods and developing new ones. Researchers have employed a combination of experimental techniques and computational studies to elucidate the intricate pathways involved in these transformations.

Oxidation Reactions (e.g., Alkene Oxidation with H2O2, Oxygenation)

Manganese catalysts are highly effective in promoting the oxidation of various organic substrates, particularly alkenes, using environmentally benign oxidants like hydrogen peroxide (H2O2). scispace.comrsc.org The development of catalytic systems for the epoxidation and cis-dihydroxylation of alkenes is a significant area of research. scispace.comrsc.org

Mechanistic studies suggest that the reaction of manganese complexes with H2O2 leads to the formation of high-valent manganese-oxo or manganese-hydroperoxo species, which act as the active oxidants. researchgate.netrsc.orgrsc.org For instance, in the oxidation of secondary alcohols, a high-valent manganese-oxo species is proposed to be the active oxidant, and the reaction proceeds via a two-electron process initiated by hydrogen atom abstraction from the α-C-H bond of the alcohol. rsc.orgrsc.org The specific nature of the manganese species and the reaction pathway can be influenced by the ligands coordinated to the manganese center and the presence of additives like carboxylic acids. scispace.comnih.gov

In some systems, the resting state of the catalyst under reaction conditions has been identified as a Mn(IV) species. scispace.com The catalytic cycle involves the oxidation of the Mn(II) precursor to a higher oxidation state by H2O2, followed by oxygen transfer to the alkene and regeneration of the lower-valent manganese species. scispace.com The use of different ligands, such as those based on pyridine (B92270), can significantly impact the catalyst's activity and selectivity. scispace.com

Manganese-catalyzed oxygenation reactions also extend to the functionalization of C(sp3)–H bonds. nih.govacs.org These reactions often proceed through a hydrogen atom transfer (HAT) mechanism, where a high-valent metal-oxo species abstracts a hydrogen atom from the substrate, followed by a rebound step to form the hydroxylated product. nih.govacs.org The chemoselectivity of these reactions can be finely tuned by modifying the catalyst structure and reaction conditions, allowing for the selective formation of different oxygenated products like alcohols, ketones, and esters. nih.govacs.org

Table 1: Mechanistic Insights into Manganese-Catalyzed Oxidation Reactions

Reaction TypeProposed Active SpeciesKey Mechanistic StepsInfluencing Factors
Alkene Epoxidation/Diol Synthesis with H2O2High-valent Mn-oxo or Mn-hydroperoxo species researchgate.netrsc.orgrsc.orgFormation of active oxidant, Oxygen transfer to alkene, Catalyst regeneration scispace.comLigand structure, Additives (e.g., carboxylic acid) scispace.comnih.gov
C(sp3)–H OxygenationHigh-valent Mn-oxo species nih.govacs.orgHydrogen Atom Transfer (HAT), Radical rebound or electron transfer nih.govacs.orgCatalyst electronics, Solvent, Temperature nih.govacs.org

Nitrene Transfer Reactions (e.g., C-H Amination, C=C Aziridination)

Manganese catalysts are also proficient in mediating nitrene transfer reactions, enabling the formation of C-N bonds through processes like C-H amination and C=C aziridination. nih.govmdpi.comchemrxiv.orgresearchgate.netresearchgate.net These reactions are of significant interest for the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals and other bioactive molecules.

The key intermediate in these transformations is often a manganese-nitrene (or nitrenoid) species. mdpi.comchemrxiv.org The electrophilicity and reactivity of this intermediate are influenced by the manganese center's oxidation state and the nature of the supporting ligand. mdpi.com For example, using a strong electron-withdrawing ligand can enhance the electrophilic character of the manganese-nitrene, thereby boosting its reactivity. mdpi.com

Mechanistic studies have revealed that both C-H amination and C=C aziridination can proceed through a stepwise radical pathway. mdpi.com In C-H amination, the reaction is thought to involve hydrogen abstraction from the C-H bond by the manganese-nitrene, followed by radical recombination to form the aminated product. nih.govmdpi.com Similarly, aziridination can occur via a radical addition of the nitrene to the C=C double bond, followed by radical recombination to close the three-membered ring. mdpi.com The mechanism can, however, vary depending on the specific catalyst system. Some manganese catalysts exhibit a mechanistic pathway for nitrene transfer that lies between a concerted insertion and a stepwise radical process. nih.gov

The chemoselectivity between C-H amination and C=C aziridination in substrates containing both functionalities is a critical aspect of these reactions. mdpi.com The catalyst and reaction conditions can be tuned to favor one pathway over the other. In some cases, manganese catalysts have shown excellent chemoselectivity for C-H amination even in the presence of a reactive C=C bond. nih.gov

Hydration Reactions (e.g., Mukaiyama Hydration, Oxidation-Reduction Hydration)

Manganese catalysts play a crucial role in hydration reactions, most notably the Mukaiyama hydration, which converts α,β-unsaturated carbonyl compounds into their corresponding β-hydroxy derivatives. nih.govunirioja.esacs.orgresearchgate.netresearchgate.net This transformation is a valuable tool in organic synthesis for the preparation of important building blocks.

The Mukaiyama hydration typically employs a manganese(II) or manganese(III) catalyst, a silane (B1218182) as a reductant, and molecular oxygen. nih.govacs.org The reaction is believed to proceed through a radical mechanism. nih.gov While initially developed using cobalt catalysts, manganese complexes like manganese(II) dipivaloylmethanate (Mn(dpm)2) or tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) (Mn(dpm)3) have proven to be effective catalysts for this transformation. nih.govacs.org The regioselectivity of the hydration, determining whether the hydroxyl group adds to the α or β position, can depend on the stability of the intermediate radical and the substitution pattern of the alkene. nih.gov

Oxidation-reduction hydration is another manganese-catalyzed process that has been explored. researchgate.net These reactions often involve the use of hydrogen peroxide as the oxidant and can be applied to the selective oxidation of various functional groups. For instance, manganese complexes have been used for the catalytic oxidation of secondary alcohols to ketones with high efficiency. rsc.orgrsc.org Mechanistic studies of these alcohol oxidations point to a rate-determining hydrogen atom abstraction from the α-C-H bond by an electrophilic manganese-oxo species. rsc.orgrsc.org

Redox Cycling and Electron Transfer Pathways in Catalysis

The catalytic prowess of manganese complexes is fundamentally linked to the ability of manganese to cycle through multiple oxidation states, including Mn(II), Mn(III), Mn(IV), and even Mn(V). scispace.comwku.edursc.orggatech.edu This redox flexibility allows manganese catalysts to participate in a wide array of reactions involving electron transfer.

In many catalytic cycles, the manganese center is oxidized to a higher valent state by an oxidant (e.g., H2O2, O2), forming a reactive intermediate that then interacts with the substrate. scispace.comnih.gov After transferring an oxygen atom or a nitrene group, or facilitating a bond-forming step, the manganese center is reduced back to a lower oxidation state, completing the catalytic cycle. nih.gov For example, in certain oxidation reactions, Mn(II) is oxidized to Mn(IV), which is the resting state of the catalyst during the reaction, before being reduced back to Mn(II). scispace.com

Electron transfer pathways are also crucial in reactions that proceed via radical intermediates. nih.govacs.org Following an initial hydrogen atom transfer (HAT) from the substrate to a high-valent manganese-oxo species, the resulting radical can undergo electron transfer to the manganese center to form a cationic intermediate. nih.govacs.org This pathway can compete with the more direct radical rebound mechanism and can be influenced by the electronic properties of the catalyst and the reaction conditions. nih.govacs.org The ability to control these competing pathways is key to achieving high selectivity in C-H functionalization reactions. nih.govacs.org

The redox cycling of manganese is not limited to homogeneous catalysis. It also plays a significant role in environmental and biological systems, where manganese oxides can act as both oxidants and reductants, participating in the degradation of organic matter and the cycling of other elements. nih.govresearchgate.net

Role in Organic Synthesis Methodologies

Manganese-catalyzed reactions have become indispensable tools in modern organic synthesis, offering sustainable and efficient alternatives to methods that rely on more expensive or toxic metals. The use of organometallic manganese reagents and catalysts has enabled the development of novel strategies for constructing complex molecules.

Organometallic Manganese in Carbon-Carbon Bond Formation (e.g., Cross-Coupling, Radical Additions)

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and manganese catalysts have emerged as powerful mediators of these transformations. nih.govacs.orgacs.orgchinesechemsoc.orgresearchgate.net

Cross-Coupling Reactions: Manganese-catalyzed cross-coupling reactions provide an effective means of connecting different carbon fragments. rsc.orgacs.orgorganic-chemistry.orgthieme-connect.com For instance, manganese chloride can catalyze the stereospecific cross-coupling of aryl Grignard reagents with alkenyl halides, affording the coupled products in good yields. organic-chemistry.org Pincer manganese(I) complexes have been successfully employed in the redox-neutral coupling of nitriles with allylic alcohols to synthesize δ-hydroxynitriles. rsc.org These reactions often exhibit broad substrate scope and good functional group tolerance under relatively mild conditions. rsc.orgacs.org The mechanism of these reactions can involve the formation of an active manganese hydride species or other organometallic manganese intermediates. nih.govacs.org

Radical Additions: Manganese(III) acetate (B1210297) is a well-known reagent for promoting the radical addition of 1,3-dicarbonyl compounds to alkenes. chimia.ch More recently, manganese-catalyzed radical addition reactions have been developed that offer greater control and efficiency. chimia.chchemrxiv.orgacs.orgchemrxiv.orgmdpi.com For example, a dual photoredox/manganese catalytic system has been used for the atom transfer radical addition of bromo- and iodoalkanes to alkenes. mdpi.com In these systems, the photocatalyst initiates the formation of a radical, which then adds to the alkene. The manganese catalyst facilitates the subsequent trapping of the resulting radical to form the final product. mdpi.com Manganese-catalyzed protocols have also been developed for the ring expansion of cycloalkenes to synthesize azaheterocycles, proceeding through an initial azidyl radical addition to the alkene. chemrxiv.orgacs.org

Table 2: Examples of Manganese-Catalyzed C-C Bond Forming Reactions

ReactionCatalyst/ReagentKey FeaturesMechanistic Aspect
Cross-Coupling of Aryl Grignards and Alkenyl HalidesManganese chloride organic-chemistry.orgStereospecific, good yields organic-chemistry.orgFormation of organomanganese intermediates thieme-connect.com
Coupling of Nitriles and Allylic AlcoholsPincer manganese(I) complex rsc.orgRedox-neutral, broad scope rsc.orgInvolves manganese hydride species nih.gov
Atom Transfer Radical AdditionDual photoredox/manganese system mdpi.comMild conditions, use of light mdpi.comManganese facilitates radical trapping mdpi.com
Cycloalkene Ring ExpansionManganese catalyst chemrxiv.orgacs.orgSynthesis of azaheterocycles chemrxiv.orgacs.orgInitial azidyl radical addition chemrxiv.orgacs.org

Stereoselective and Regioselective Transformations Mediated by Manganese Catalysts

Manganese catalysts have emerged as powerful tools for achieving high levels of selectivity in organic synthesis, enabling the precise formation of specific isomers. These catalysts can direct reactions to a particular site on a molecule (regioselectivity) or control the three-dimensional arrangement of atoms (stereoselectivity).

Recent research has demonstrated the first manganese catalyst for the hydroboration of terminal alkynes, which exhibits excellent stereo- and regioselectivity. rsc.org The manganese(II) complex [Mn(iPrPNP)Cl2] was found to selectively produce E-alkenylboronate esters when activated with NaHBEt3. rsc.org Mechanistic studies suggest that the reaction proceeds through a tandem C–H borylation/semihydrogenation pathway. rsc.org This catalytic system is particularly effective for aromatic alkynes with electron-donating groups and certain aliphatic alkynes. rsc.org

In another advancement, a highly selective Mn(I)-catalyzed dienylation of arenes and heteroarenes with acetylated allenes has been developed. acs.org This one-pot procedure yields linear 1,3-dienes as single products with high stereoselectivity and complete regioselectivity. acs.orgcsic.es The method shows broad functional group tolerance and is effective in the late-stage functionalization of complex molecules. acs.orgcsic.es

Furthermore, manganese catalysts have been successfully employed for the selective oxidation of C-H bonds. A system utilizing a manganese(II) complex can catalyze the direct C-H lactonization of fatty acids (C5-C16) to produce valuable γ-lactones in high yields (60-90%) using hydrogen peroxide as a benign oxidant. researchgate.net By modifying the reaction conditions, the oxidation can be directed to form other products, such as δ-caprolactone or (ω-1)-hydroxy derivatives. researchgate.net Another novel catalyst, manganese tert-butylphthalocyanine [Mn(tBuPc)], is capable of highly reactive yet chemoselective intramolecular C(sp³)—H amination, functionalizing even strong aliphatic C-H bonds while tolerating more easily oxidizable functionalities. nih.gov

TransformationManganese Catalyst SystemSubstratesProduct TypeKey Selectivity FindingsReference
Hydroboration[Mn(iPrPNP)Cl2] with NaHBEt3Terminal AlkynesE-alkenylboronate estersExcellent E-stereoselectivity and regioselectivity. rsc.org rsc.org
DienylationMn(I) catalystArenes/Heteroarenes + Acetylated AllenesLinear (E,E)-1,3-dienesTotal regioselectivity and high stereoselectivity. acs.orgcsic.es acs.orgcsic.es
C-H LactonizationMn(II) complexes with bis-amino-bis-pyridine ligandsFatty Acids (C5-C16)γ-lactonesHigh regioselectivity for γ-position; can be diverted to other positions. researchgate.net researchgate.net
C(sp³)—H AminationManganese tert-butylphthalocyanine [Mn(tBuPc)]Sulfamate EstersAmino AlcoholsHigh chemoselectivity, aminating strong aliphatic C-H bonds over reactive π-bonds. nih.gov nih.gov

Heterogeneous and Homogeneous Catalysis Applications

Manganese catalysts are employed in both heterogeneous (catalyst in a different phase from reactants) and homogeneous (catalyst in the same phase) systems across various industrial and environmental applications.

Manganese Oxides in Catalytic Ozonation for Water Treatment

Catalytic ozonation is an advanced oxidation process used for treating refractory organic pollutants in wastewater. Manganese oxides (such as MnO₂, Mn₂O₃, and Mn₃O₄) are highly effective and economical catalysts for this process due to their multiple oxidation states, high redox potential, and environmental compatibility. mdpi.com

Different crystalline phases of MnO₂ exhibit varying catalytic activities. For the degradation of 4-nitrophenol (B140041), the removal efficiency follows the order: α-MnO₂ > δ-MnO₂ > γ-MnO₂ > λ-MnO₂ > ε-MnO₂ > β-MnO₂. mdpi.com Specifically, α-MnO₂ achieved 99.3% removal of 4-nitrophenol and 82.4% removal of total organic carbon (TOC). mdpi.com In the catalytic ozonation of phenol, α-MnO₂ enabled 94.9% removal, significantly higher than the 52.4% achieved with ozone alone. mdpi.com

Homogeneous catalysis using Mn²⁺ ions has also shown good performance, as the Mn²⁺ is oxidized by ozone to form highly reactive MnO₂ in situ. mdpi.com This process significantly enhances the degradation of pollutants like atrazine. mdpi.com Manganese-based catalysts have also been applied to degrade larger molecules; for instance, MnO₂ catalysis increased the removal of Chemical Oxygen Demand (COD) from 73% to 89% and TOC from 67% to 79% in the treatment of water containing humic and fulvic acids. mdpi.com More advanced applications include MnO₂-coated gas-permeable membranes that directly deliver hydroxyl radicals to the water, enhancing the degradation of ozone-resistant pharmaceuticals. acs.org

PollutantCatalyst SystemProcessRemoval EfficiencyReference
4-Nitrophenolα-MnO₂ / O₃Catalytic Ozonation99.3% (Pollutant), 82.4% (TOC) mdpi.com
Phenolα-MnO₂ / O₃Catalytic Ozonation94.9% mdpi.com
Humic/Fulvic AcidsMnO₂ / O₃Catalytic Ozonation89% (COD), 79% (TOC) mdpi.com
NitrobenzeneMn-USY Zeolite / O₃Catalytic Ozonation44.3% (TOC) frontiersin.org
PhenylamineCalcined Manganese Ore / O₃Catalytic OzonationHigh degradation via pseudo-first-order kinetics rsc.org

Manganese in Fuel Production Catalysts and Hydrocarbon Synthesis

In the realm of energy, manganese plays a crucial role as a promoter in catalysts for the Fischer-Tropsch synthesis (FTS), a process that converts syngas (carbon monoxide and hydrogen) into liquid hydrocarbons for fuel. lightsources.orglbl.gov While cobalt is an efficient FTS catalyst, adding manganese is known to improve the process by promoting the production of valuable long-chain hydrocarbons over the undesirable byproduct, methane (B114726). lightsources.orglbl.gov

Advanced research using in situ X-ray spectroscopy on cobalt-manganese-oxide model catalysts has revealed the molecular-scale mechanism behind this promotion. lightsources.orglbl.gov The studies showed a significant increase in CHₓ hydrocarbon species on the catalyst surface when manganese was present. lbl.govlbl.gov Density functional theory calculations complemented these findings, demonstrating that manganese oxide binds with hydrogen, reducing its availability to react with CHₓ intermediates. lightsources.orglbl.gov This suppression of chain termination via hydrogenation results in less methane and favors the propagation of longer hydrocarbon chains. lightsources.org The addition of manganese to cobalt-based catalysts has been shown to increase the selectivity towards C₅+ hydrocarbons while decreasing methane selectivity. mdpi.com Similarly, manganese has been found to promote the performance of Ni/Al₂O₃ catalysts for the hydrogenation of carbon oxides. acs.org

Catalyst SystemProcessRole of ManganeseKey FindingReference
Cobalt-Manganese-OxideFischer-Tropsch SynthesisPromoterIncreases selectivity for long-chain hydrocarbons over methane. lightsources.orglbl.gov lightsources.orglbl.gov
Co/Mn-SiO₂Fischer-Tropsch SynthesisPromoterIncreases C₅+ selectivity and catalyst reduction temperature with higher Mn loading. mdpi.com mdpi.com
Ni-Mn/Al₂O₃COx HydrogenationPromoterEnhances selectivity toward the production of light hydrocarbons. acs.org acs.org

Catalytic Activities of Manganese-Based Nanozymes

Manganese-based nanozymes are nanomaterials that exhibit intrinsic enzyme-like activity, combining the robust physicochemical properties of nanomaterials with the catalytic efficiency of natural enzymes. cncb.ac.cnnih.govresearchgate.net Their low cost, variable valence states, and biocompatibility have made them a focus of intense research. cncb.ac.cnnih.gov

These nanozymes can mimic the function of various natural enzymes, particularly oxidases. For example, a series of metal-organic frameworks (MOFs) based on manganese and other transition metals demonstrated high oxidase-like activity, effectively catalyzing the oxidation of a colorless substrate to a colored product. acs.org The catalytic efficiency is heavily influenced by the central metal ions. acs.org Kinetic studies revealed that the maximum reaction rate (Vmax) and catalytic rate constant (Kcat) varied significantly depending on the co-metal used, highlighting the tunability of these nanozymes. acs.org

Another study developed a manganese-based MOF (HS-Mn/Co-MOF) with superior oxidase-like properties, showing a 20-fold higher catalytic activity and a 30-fold higher reaction rate compared to a pure cobalt MOF. researchgate.net This enhanced activity is attributed to the unique hollow structure and the presence of more surface-active oxygen species. researchgate.net Such nanozymes have practical applications, for instance, in the colorimetric detection of antioxidants like ascorbic acid with a very low detection limit of 3 nM. researchgate.net

NanozymeEnzyme-like ActivityVmax (M/s)Kcat (s⁻¹)Kcat/Km (M⁻¹ s⁻¹)Reference
Mn-Fe(II)-MOFOxidase-like8.51 × 10⁻⁸3.21 × 10⁻³115 acs.org
Mn-Fe(III)-MOFOxidase-like5.05 × 10⁻⁷1.94 × 10⁻²172 acs.org

Environmental Transformation Studies Involving Manganese and Its Complexes

Biogeochemical Cycling of Manganese in Natural Systems

The biogeochemical cycle of manganese involves its transport and transformation through the lithosphere, hydrosphere, atmosphere, and biosphere. wikipedia.org This cycle is driven by both biological and physical processes, with manganese moving from the Earth's crust into aquatic systems through erosion and dissolution. wikipedia.org As a redox-active transition metal, manganese exists in multiple oxidation states, primarily as soluble Mn(II) and insoluble Mn(III) and Mn(IV) oxides. dspmuranchi.ac.in The transition between these states is a critical component of its environmental behavior. cambridge.org

In natural systems, the manganese cycle is intricately linked with other major elemental cycles, such as those of carbon and nitrogen. dspmuranchi.ac.in Under oxidizing conditions, Mn(II) is converted to Mn(IV) oxides, which are powerful oxidants capable of degrading organic matter and influencing the redox state of other elements. dspmuranchi.ac.inifremer.fr Conversely, in anoxic environments, these oxides can be used by microorganisms as terminal electron acceptors for respiration, leading to the release of soluble Mn(II). ifremer.frsamipubco.com This redox cycling significantly impacts the fate and transport of various nutrients and contaminants in the environment. ifremer.fr The movement of manganese is also influenced by physical factors such as tidal oscillations, temperature, and pH changes, particularly in estuarine environments. wikipedia.org

Microbial-Mediated Manganese Transformations

Microorganisms play a pivotal role in mediating the redox transformations of manganese in the environment. dspmuranchi.ac.in Both bacteria and fungi are capable of oxidizing soluble Mn(II) to insoluble Mn(III/IV) oxides and reducing these oxides back to Mn(II). mdpi.comfrontiersin.org These microbial activities significantly accelerate manganese transformation rates compared to abiotic processes, thereby controlling the element's distribution and bioavailability. pnas.orgresearchgate.net

A diverse range of bacteria, including species from the genera Pseudomonas, Bacillus, Leptothrix, Hydrogenophaga, Pedobacter, and Rhizobium, are known to oxidize Mn(II). cambridge.orgresearchgate.netmdpi.comdiva-portal.orgasm.org This oxidation is an enzymatic process that results in the formation of manganese oxide minerals, such as birnessite. mdpi.commdpi.com The mechanism often involves a two-step, one-electron oxidation from Mn(II) to Mn(III), and subsequently to Mn(IV), catalyzed by enzymes like multicopper oxidases (MCOs). dspmuranchi.ac.inpnas.orgosti.gov

The formation of these insoluble Mn(III/IV) oxides is a key process in manganese biogeochemistry, as these minerals are highly reactive and can adsorb various ions and organic compounds. dspmuranchi.ac.in While the exact physiological benefit for the bacteria is not always clear, potential advantages include protection from oxidative stress or the ability to oxidize refractory organic matter for use as a carbon source. dspmuranchi.ac.in Studies have identified specific gene clusters, such as the mnx operon in Bacillus species, that are responsible for encoding the proteins involved in this oxidation process. pnas.orgosti.gov

Table 1: Research Findings on Bacterial Mn(II) Oxidation
Bacterial Genus/SpeciesKey Enzyme/Gene SystemOxidation ProductEnvironmental Significance
Bacillus sp.Multicopper oxidase (MCO) encoded by mnxGMn(IV) oxidesModel organism for studying the two-step oxidation mechanism from Mn(II) to Mn(IV). pnas.orgosti.gov
Pseudomonas sp.Not fully elucidated, but involves enzymatic processesMn(III/IV) oxidesCommon in freshwater and soil environments, contributing to Mn cycling. frontiersin.orgresearchgate.net
Hydrogenophaga sp.Not specifiedMn oxidesIdentified as an important Mn oxidizer in drinking water systems and subsurface deposits. mdpi.com
Pedobacter sp.Not specifiedMn oxidesA newly identified genus of Mn-oxidizing bacteria. mdpi.comdiva-portal.org

Manganese ions (Mn²⁺) have a significant impact on the development of microbial biofilms, particularly in opportunistic pathogens like Pseudomonas aeruginosa. nih.govnih.govasm.org Research has shown that while Mn²⁺ can initially enhance the attachment of bacteria to surfaces, it subsequently impairs later stages of biofilm development. nih.govasm.org This impairment is characterized by a reduction in biofilm biomass and the prevention of microcolony formation. asm.orgresearchgate.net

The mechanism behind this inhibition involves manganese acting as an environmental signaling molecule. nih.gov It stimulates the activity of a specific phosphodiesterase, RbdA, which in turn reduces the intracellular levels of the bacterial second messenger, cyclic diguanylate monophosphate (c-di-GMP). nih.govnih.govasm.org Lower levels of c-di-GMP lead to decreased production of essential exopolysaccharides, such as Psl and Pel, which are crucial components of the biofilm matrix. nih.govasm.org This ultimately hinders biofilm formation and promotes dispersion of the bacterial cells. asm.orgresearchgate.net

Table 2: Influence of Mn²⁺ on Pseudomonas aeruginosa Biofilm Formation
Biofilm Stage/ComponentEffect of Mn²⁺ ExposureUnderlying Mechanism
Initial AttachmentTemporarily enhancedMn²⁺-dependent activation of the phosphodiesterase RbdA. nih.govnih.gov
Biofilm Biomass AccumulationReducedImpaired development and lack of microcolony formation. asm.orgresearchgate.net
Exopolysaccharide (Psl and Pel) ProductionReducedDecreased transcriptional abundance of psl and pel genes. nih.govasm.org
c-di-GMP LevelsDecreasedStimulation of phosphodiesterase (PDE) activity. nih.govasm.org
Cell DispersionInducedLowered c-di-GMP levels promote a motile lifestyle over a sessile, biofilm state. nih.govasm.org

The bioavailability of manganese in soil, which is crucial for plant growth, is heavily influenced by microbial activity. mdpi.comresearchgate.net Soil microbes employ several strategies to transform manganese into forms that are more accessible to plants. mdpi.com One key mechanism is the solubilization of insoluble manganese oxides. mdpi.com Microbes can achieve this by producing organic acids and protons, which lower the local soil pH and promote the reduction of Mn(IV) to the more soluble Mn(II). mdpi.comresearchgate.net

Furthermore, some soil microbes can directly reduce manganese oxides as part of their metabolic processes, releasing Mn(II) into the soil solution. mdpi.com The production of siderophores and the formation of symbiotic relationships, such as those involving arbuscular mycorrhizal fungi, also play a role in enhancing manganese uptake by plants. mdpi.comnih.gov Conversely, other microbes can decrease manganese mobility by oxidizing Mn(II) to insoluble forms. mdpi.com Therefore, the balance between microbial manganese oxidation and reduction is a critical factor determining its availability in the rhizosphere. nih.gov

Interactions with Natural Organic Matter and Adsorption Phenomena of Manganese Species

Manganese species, particularly manganese oxides, exhibit strong interactions with natural organic matter (NOM) in the environment. researchgate.netacs.org These interactions are crucial for the cycling of both manganese and carbon. researchgate.netdntb.gov.ua Adsorption is a primary mechanism, where NOM can bind to the surface of manganese oxide minerals. researchgate.net This process is influenced by several factors, including pH and the presence of other ions. researchgate.net Generally, NOM adsorption onto manganese oxides increases as the pH decreases. researchgate.netacs.org

The nature of the interaction can vary, from outer-sphere electrostatic attractions to inner-sphere ligand exchange reactions, where functional groups on the organic molecules, such as carboxyl groups, form strong complexes with the mineral surface. acs.org High molecular weight and aromatic fractions of NOM tend to be preferentially adsorbed. acs.org These interactions can lead to the stabilization of soil organic carbon by forming stable organo-mineral associations. acs.org However, the redox-active nature of manganese oxides can also lead to the oxidative degradation of adsorbed organic matter. researchgate.netumass.edu

Table 3: Factors Influencing Manganese-NOM Interactions
FactorInfluence on InteractionMechanism
pHAdsorption increases with decreasing pH. researchgate.netacs.orgReduced negative charge on mineral surfaces decreases electrostatic repulsion; protonation of organic molecules may increase adsorption. researchgate.net
Cations (e.g., Ca²⁺)Enhances adsorption rate. researchgate.netDecreases electrostatic repulsion between negatively charged NOM and mineral surfaces. researchgate.net
NOM CompositionPreferential adsorption of high molecular weight, aromatic compounds. acs.orgHydrophobic interactions and the ability to form strong inner-sphere complexes via ligand exchange. researchgate.netacs.org
Redox PotentialCan lead to reductive dissolution of Mn oxides and oxidative degradation of NOM. acs.orgElectron transfer from organic compounds (e.g., oxalic acid, citric acid) to Mn(IV/III) in the mineral structure. acs.org

Manganese Speciation and Mobility in Aqueous Environmental Media

The speciation of manganese—the distribution among its different chemical forms—is fundamental to its mobility and bioavailability in aqueous environments. icm.edu.plbrooksapplied.com Manganese can exist in several oxidation states, but in natural waters, the most significant are the soluble divalent form, Mn(II), and the insoluble tetravalent form, Mn(IV), which exists as manganese oxides. icm.edu.plscispace.com The intermediate Mn(III) state is generally unstable unless complexed by organic or inorganic ligands. dspmuranchi.ac.innih.gov

The prevalence of each species is governed by the physicochemical conditions of the water, primarily the redox potential (Eh) and pH. scispace.com In most oxygenated surface waters with a near-neutral pH, Mn(II) is the dominant dissolved species, often representing over 90% of the total dissolved manganese. icm.edu.pl Under reducing conditions, such as in anoxic groundwater or sediments, insoluble Mn(IV) oxides are reduced to the more mobile Mn(II). icm.edu.plscispace.com Conversely, an increase in pH or Eh favors the oxidation of Mn(II) and its precipitation as oxides. scispace.com The mobility of manganese is therefore highly dynamic, especially at interfaces where chemical gradients, such as those found in estuaries or stratified water bodies, drive redox transformations. nih.govgoldschmidt.info

Biological Interactions of Manganese Coordination Compounds Non Clinical Focus

Manganese (Mn) is a vital micronutrient that plays a critical role in a wide array of biological processes, particularly in plant and microbial systems. Its ability to exist in multiple oxidation states allows it to function as a crucial cofactor in numerous enzymatic reactions, influencing everything from photosynthesis to microbial signaling. This section explores the non-clinical biological interactions of manganese coordination compounds, focusing on their fundamental roles in plant physiology and microbial communities.

Material Science Applications of Manganese Containing Compounds

Integration in Functional Biomaterials (General Principles)

The integration of manganese into functional biomaterials is a strategy of growing interest, primarily due to the element's essential biological roles. matexcel.com Manganese ions (Mn²⁺) are known to influence cell adhesion and can enhance bone formation, making them a valuable component in materials designed for bone tissue engineering and orthopedic implants. matexcel.comnih.gov Furthermore, manganese is a cofactor for several enzymes, playing a key role in immune function and energy metabolism. matexcel.com

Manganese-derived biomaterials are being developed for a range of applications, from tissue regeneration to tumor diagnostics and therapy. nih.gov The general principle involves incorporating manganese into scaffolds or coatings on medical devices. Upon degradation or through ion leaching, the released manganese ions can stimulate desired cellular responses, such as promoting osteogenic differentiation of stem cells. matexcel.comnih.gov

In this context, manganese dipropionate can serve as a precursor for creating manganese-containing bioactive components. Through processes like thermal decomposition, it can be converted into various manganese oxides (e.g., MnO, Mn₂O₃). These oxides can then be formulated into nanoparticles or used to create thin coatings on implant surfaces, providing a controlled release of bioactive manganese ions into the surrounding tissue.

Thin Films for Energy Storage Systems (e.g., Supercapacitors)

Manganese oxides are highly promising materials for energy storage applications, particularly as electrodes in supercapacitors, due to their high theoretical capacitance, low cost, and environmental friendliness. nih.gov Thin films and nanostructured materials like manganese dioxide (MnO₂) nanosheets are especially effective as binder-free electrodes, offering high specific capacitance and energy density. nih.govmdpi.com

The synthesis of these advanced energy storage materials often relies on having a reliable source of manganese. This compound can be utilized as a precursor in various synthesis routes to produce manganese oxide thin films. Methods such as chemical solution deposition, sol-gel processes, or thermal decomposition can convert the this compound into the desired manganese oxide phase. nih.gov For instance, a solution containing this compound could be used in a spin-coating or dip-coating process to lay down a thin film on a substrate, which is then thermally treated (calcined) to form a crystalline manganese oxide layer suitable for supercapacitor applications. The properties of the final thin film, such as its morphology and crystallinity, can be controlled by adjusting the decomposition parameters of the precursor.

Table 1: Properties of this compound
PropertyValueReference
Chemical FormulaC₆H₁₀MnO₄ nih.gov
Molecular Weight201.08 g/mol nih.gov
CAS Number21129-18-0 nih.gov
SynonymsManganese propionate (B1217596), Propanoic acid, manganese(2+) salt nih.govchemicalbook.com
Primary UsePaint and coating additive (drier) nih.govindustrialchemicals.gov.au

Alloying Agent in Advanced Metallic Materials

Manganese is a fundamental alloying element, particularly in the production of steel and aluminum alloys. sino-stargroup.com In steel, it enhances critical mechanical properties such as hardness, strength, and hardenability. azom.comkdmfab.com It also acts as a deoxidizer and forms manganese sulfide (B99878) (MnS), which prevents the formation of iron sulfide, a compound that can cause cracking during high-temperature rolling. sino-stargroup.comresearchgate.net In aluminum alloys, manganese improves strength and corrosion resistance. sino-stargroup.com

The direct addition of manganese to alloys is typically done using manganese metal or ferroalloys like ferromanganese and silicomanganese. kdmfab.comresearchgate.net While manganese salts such as this compound are not used directly in large-scale metallurgical processes, they can play a role in the production of high-purity manganese powders required for advanced or specialized metallic materials. Through chemical reduction or thermal decomposition followed by reduction, this compound can be converted into manganese metal. This high-purity powder can then be used in powder metallurgy or for creating alloys with very specific and controlled compositions.

Table 2: Effects of Manganese as an Alloying Element
Alloy BasePrimary Effects of Manganese AdditionReference
SteelIncreases hardness, tensile strength, and hardenability; Acts as a deoxidizer and sulfur scavenger (forms MnS). sino-stargroup.comazom.comresearchgate.net
AluminumEnhances strength, toughness, and corrosion resistance. sino-stargroup.com
CopperActs as a deoxidizer; improves castability and mechanical strength. azom.com
SuperalloysCan stabilize austenite, improve oxidation resistance, and enhance welding performance. aeether.com

Manganese-Doped Carbon Electrocatalysts for Energy Conversion

The development of efficient and low-cost electrocatalysts is crucial for energy conversion technologies, such as the electrochemical reduction of carbon dioxide (CO₂). nih.gov Electrocatalysts based on earth-abundant metals like manganese are highly sought after to replace expensive noble metals. Research has shown that catalysts composed of single manganese atoms dispersed within a nitrogen-doped carbon matrix exhibit exceptional activity and selectivity for converting CO₂ to carbon monoxide (CO). nih.gov

The synthesis of these advanced catalysts involves the precise integration of manganese into a carbon support. This compound is a suitable precursor for this process. It can be mixed with a nitrogen-containing carbon source (like a polymer or ionic liquid) and then subjected to pyrolysis. During this high-temperature treatment, the this compound decomposes, and the resulting manganese atoms are trapped and stabilized within the forming nitrogen-doped carbon framework. This "bottom-up" synthesis approach allows for the creation of well-defined, atomically dispersed active sites (e.g., Mn-N-C structures), which are responsible for the catalyst's high performance. nih.gov The organic propionate component of the precursor can also contribute to the formation of the porous carbon structure during pyrolysis.

Advanced Analytical Methodologies in Manganese Dipropionate Research

Spectroscopic Techniques for Characterization and Mechanistic Studies

Spectroscopy is a cornerstone in the study of manganese dipropionate, offering a window into its bonding, electronic transitions, and the local environment of the manganese ion.

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules, providing information about the functional groups present. In the context of this compound, IR spectroscopy is instrumental in confirming the coordination of the propionate (B1217596) ligand to the manganese ion. The characteristic vibrational frequencies of the carboxylate group (COO⁻) are particularly informative. The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching bands of the carboxylate group, and the difference between them (Δν = νₐₛ - νₛ), can elucidate the coordination mode of the propionate ligand (monodentate, bidentate bridging, or bidentate chelating). While specific IR spectral data for this compound is not extensively reported in publicly available literature, analysis of other manganese carboxylates serves as a valuable reference.

Ultraviolet-Visible (UV-Vis) spectroscopy investigates electronic transitions within a molecule. For manganese(II) complexes, which are typically high-spin d⁵, the d-d electronic transitions are spin-forbidden and therefore result in very weak absorption bands, often making them difficult to observe. However, the coordination of manganese ions in complexes can be confirmed by shifts in absorbance peaks. For instance, in the synthesis of manganese porphyrins, the coordination of manganese is confirmed by a shift in the Soret band absorbance peak.

Spectroelectrochemistry, which combines spectroscopic and electrochemical techniques, allows for the in-situ characterization of species generated at an electrode. This would be a powerful method to study the redox behavior of this compound and identify any transient manganese species formed during electrochemical processes.

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and electronic structure of a specific element within a compound. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination geometry of the absorbing atom. researchgate.net The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the bond distances and coordination numbers of the neighboring atoms. XAS is a powerful tool for characterizing manganese complexes and has been used to study the electronic state and local geometry of manganese in various materials. anl.govesrf.fr

Ambient Pressure X-ray Photoelectron Spectroscopy (APXPS) is a surface-sensitive technique that can provide information about the elemental composition and chemical states of the atoms at and near the surface of a material under realistic pressure and temperature conditions. This technique would be particularly useful for studying the surface chemistry of this compound, for example, in catalytic applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of molecules in solution. For diamagnetic compounds, ¹H NMR provides detailed information about the chemical environment of hydrogen atoms. However, the paramagnetic nature of the Mn(II) ion in this compound presents challenges for traditional NMR analysis. The unpaired electrons of the Mn(II) center cause significant broadening and shifting of NMR signals of nearby nuclei, often rendering the spectra difficult to interpret. umich.edu Despite these challenges, NMR has been used to characterize manganese alkane complexes, where high-field resonances for η²-CH protons are observed. acs.org For this compound, ¹H NMR could potentially provide information about the propionate ligands, although the signals would likely be broad. ⁵⁵Mn NMR is also a possibility, as ⁵⁵Mn is the only NMR-active nucleus of manganese. It is a high-sensitivity nucleus but yields broad lines, especially in larger complexes. huji.ac.il

Crystallographic Methods for Structural Determination (e.g., Single-Crystal X-ray Crystallography)

The crystal structure of manganese(II) propionate dihydrate (Mn(C₂H₅COO)₂·2H₂O) has been determined by T. Lis (1977). iucr.org The study revealed that the manganese atoms are linked by a complex bridging system involving a bidentate propionate group, an oxygen atom from a second propionate group, and a water molecule. This arrangement forms infinite, nearly linear chains running parallel to the b-axis of the crystal. The coordination around each manganese ion is a distorted octahedron, with Mn-Mn distances of 3.350(1) Å, indicating no direct metal-metal interaction. iucr.org

Crystallographic Data for Manganese(II) Propionate Dihydrate
ParameterValue
Chemical FormulaC₆H₁₄MnO₆
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)22.857(9)
b (Å)6.645(3)
c (Å)14.057(6)
β (°)114.28(3)
Volume (ų)1946.2
Z8
Calculated Density (g cm⁻³)1.618

Electrochemical Methods (e.g., Cyclic Voltammetry)

Electrochemical methods are employed to investigate the redox properties of this compound, providing insights into its potential applications in areas such as catalysis and energy storage.

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of a compound. By scanning the potential of an electrode and measuring the resulting current, one can determine the oxidation and reduction potentials of the analyte. Studies on various manganese complexes have shown that they can undergo redox processes centered at the manganese ion, for example, the Mn(II)/Mn(III) and Mn(III)/Mn(IV) couples. nih.govias.ac.in The electrochemical behavior is often dependent on the solvent, electrolyte, and the nature of the ligands coordinated to the manganese center. While specific cyclic voltammetry data for this compound is not extensively documented, studies on other manganese carboxylates and complexes suggest that it would exhibit interesting redox chemistry. For instance, the electrodeposition of manganese dioxide from Mn²⁺ solutions has been studied using cyclic voltammetry, revealing an anodic current peak corresponding to the oxidation of Mn²⁺. ias.ac.in The electrochemical properties of manganese-based materials are of significant interest for applications in batteries and supercapacitors. researchgate.netmdpi.com

Chromatographic Separation and Detection Techniques

In the analysis of this compound, chromatographic techniques are essential for separating the propionate moiety from the manganese ion and other potential components in a sample matrix. This allows for the qualitative and quantitative assessment of the organic part of the compound.

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC is primarily used to analyze the propionate anion. A common approach involves reversed-phase chromatography, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. researchgate.netrsc.org

The mobile phase typically consists of an aqueous solution with a controlled pH, often containing a buffer and an organic modifier like acetonitrile (B52724) or methanol. rsc.orgmdpi.com Detection of the propionate can be achieved using a UV detector at a low wavelength (around 210 nm), although sensitivity might be limited as propionate is not a strong chromophore. researchgate.net

HPLC-Mass Spectrometry (HPLC-MS) significantly enhances the analytical capabilities by coupling the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. myadlm.orgmdpi.com After the propionate is separated on the HPLC column, it enters the mass spectrometer, where it is ionized. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), allowing for unequivocal identification and quantification. This technique is particularly valuable for complex matrices where other compounds might co-elute with propionate in a standard HPLC setup. nih.govnih.gov HPLC-MS can confirm the presence of propionate and help in the structural elucidation of related impurities. mdpi.com

Hyphenating HPLC with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) provides a method for manganese speciation, allowing researchers to separate different manganese compounds in a sample and quantify the manganese associated with each. nih.gov

ParameterTypical Condition for Propionate Analysis
Stationary Phase (Column)Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) researchgate.net
Mobile PhaseMethanol or Acetonitrile in buffered aqueous solution (e.g., 0.05% Phosphoric Acid) researchgate.net
DetectionUV (210 nm) researchgate.net, Mass Spectrometry (MS) nih.gov
Flow Rate1.0 mL/min researchgate.net
Injection Volume20 µL researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. mn-net.com Direct analysis of this compound is not feasible with GC due to its salt structure and low volatility. However, GC can be employed to analyze the propionate component after a derivatization step.

Derivatization converts the non-volatile propionic acid (or its salt) into a volatile derivative, typically an ester (e.g., methyl propionate or ethyl propionate). This chemical modification allows the compound to be readily vaporized in the GC inlet and travel through the column for separation. After separation, the derivative is detected, commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). cdc.gov GC-MS provides definitive identification of the propionate derivative based on its mass spectrum. rsisinternational.orgchromatographyonline.com This method is highly sensitive and specific for quantifying the propionate content in a sample of this compound. myadlm.orgcdc.gov

Atomic Spectroscopic Techniques for Elemental Analysis

Atomic spectroscopy techniques are the primary methods for determining the total manganese content in a sample. These methods involve atomizing the sample and measuring the interaction of the resulting free atoms with electromagnetic radiation. They are highly sensitive and specific for elemental analysis. cdc.govnih.gov

Atomic Absorption Spectroscopy (AAS) and Graphite (B72142) Furnace AAS (GFAAS)

Atomic Absorption Spectroscopy (AAS) is a widely used technique for quantifying metals. In this method, a solution of the sample, typically after acid digestion to break down the organic matrix, is aspirated into a flame (Flame AAS) or a graphite tube furnace (GFAAS). nih.govnemi.gov A light source specific to the element of interest (a manganese hollow-cathode lamp) emits light at a wavelength that manganese atoms can absorb (279.5 nm). nih.govnemi.gov The amount of light absorbed is proportional to the concentration of manganese in the sample.

Graphite Furnace AAS (GFAAS) offers significantly lower detection limits compared to Flame AAS. cdc.govnih.gov In GFAAS, a small sample volume is injected into a graphite tube, which is then heated in a programmed sequence to dry, char (ash), and finally atomize the sample. nemi.govuzh.ch The contained atom cloud in the tube results in higher sensitivity, making GFAAS suitable for trace and ultra-trace analysis of manganese. nih.govnemi.govtandfonline.com The use of matrix modifiers and background correction techniques, such as Zeeman background correction, is often necessary to minimize interferences from the sample matrix. nemi.govresearchgate.net

GFAAS ParameterTypical Setting for Manganese Analysis
Wavelength279.5 nm nih.gov
Pyrolysis Temperature1500°C tandfonline.com
Atomization Temperature1950°C tandfonline.com
Matrix ModifierPalladium Nitrate and Magnesium Nitrate mixture tandfonline.com
Detection Limit~0.1 - 1.1 µg/kg nih.govtandfonline.com

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) and ICP-Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is a robust technique for elemental analysis. wikipedia.org A sample solution is introduced into a high-temperature argon plasma (6,000 to 10,000 K), which excites the manganese atoms and ions, causing them to emit light at characteristic wavelengths. wikipedia.org The intensity of the emitted light at a specific wavelength (e.g., 257.610 nm) is measured and is directly proportional to the concentration of manganese in the sample. kirj.ee ICP-AES offers high precision, a large linear dynamic range, and is less susceptible to chemical interferences than AAS. kirj.eeufba.br

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) combines a high-temperature ICP source with a mass spectrometer. biospectra.us The ICP source efficiently ionizes the manganese atoms from the sample. These ions are then introduced into the mass spectrometer, which separates them based on their mass-to-charge ratio. ICP-MS is renowned for its exceptional sensitivity, allowing for the determination of manganese at parts-per-trillion levels. cdc.govtandfonline.com It is a powerful tool for trace element analysis and can also be used for isotopic analysis. nxtbook.comgeotraces.orgnih.gov

Comparison of Atomic Spectroscopy Techniques for Manganese Analysis
TechniqueTypical Detection LimitKey Advantages
Flame AAS~10 µg/L nemi.govCost-effective, simple operation
GFAAS0.1 - 1 µg/L nih.govnemi.govHigh sensitivity, small sample volume
ICP-AES (ICP-OES)1 - 10 µg/L ufba.brmdpi.comMulti-element capability, wide linear range, fewer chemical interferences kirj.ee
ICP-MS0.002 - 0.015 µg/L cdc.govtandfonline.comExtremely high sensitivity, isotopic analysis capability geotraces.org

Neutron Activation Analysis

Neutron Activation Analysis (NAA) is a highly sensitive, non-destructive nuclear analytical technique used for determining the elemental composition of a wide variety of materials. wikipedia.org The process involves bombarding a sample with neutrons, typically from a nuclear reactor. csun.edu The stable isotope of manganese, ⁵⁵Mn (which has 100% natural abundance), readily captures a thermal neutron to become the radioactive isotope ⁵⁶Mn. nih.gov

The resulting ⁵⁶Mn is unstable and decays with a half-life of 2.58 hours, emitting a characteristic gamma-ray at an energy of 847 keV. nih.gov By measuring the intensity of this gamma-ray with a high-resolution detector, the amount of manganese in the original sample can be accurately quantified. nih.gov

A significant advantage of NAA is its high specificity and the minimal sample preparation required, which greatly reduces the risk of contamination. cdc.govnih.gov Since the technique is based on nuclear transitions, it is largely free from the chemical matrix effects that can interfere with atomic spectroscopy methods. wikipedia.org These features make NAA an excellent reference method for the precise determination of the total manganese content in samples of this compound. cdc.govacs.org

Calorimetric Studies for Solvation and Complex Formation Thermodynamics

Advanced analytical methodologies are crucial for elucidating the intricate thermodynamic forces that govern the behavior of chemical compounds in solution. In the context of this compound, calorimetric studies represent a powerful tool for directly measuring the heat changes associated with its solvation and the formation of complexes. This section delves into the application of calorimetric techniques to understand the thermodynamic profile of this compound, even in the absence of extensive specific studies on this particular compound in the scientific literature.

While detailed calorimetric data specifically for this compound is not widely available in published research, the principles of these methodologies, as applied to other manganese(II) complexes, provide a clear framework for how such investigations would be conducted and what insights they would yield. Techniques like Isothermal Titration Calorimetry (ITC) are central to these studies, allowing for the direct determination of key thermodynamic parameters.

In a typical ITC experiment to study the complex formation between manganese(II) ions and propionate, a solution of a manganese salt would be titrated with a solution of a propionate salt. The instrument measures the minute amounts of heat that are either released (exothermic reaction) or absorbed (endothermic reaction) with each injection of the propionate solution. The resulting data allows for the determination of the binding affinity (Ka), the enthalpy change (ΔH°), and the stoichiometry of the binding interaction. From these values, the Gibbs free energy change (ΔG°) and the entropy change (ΔS°) can be calculated using the following fundamental thermodynamic equation:

ΔG° = -RT ln(Ka) = ΔH° - TΔS°

Where R is the universal gas constant and T is the absolute temperature.

The enthalpy change (ΔH°) provides direct insight into the changes in bonding energies during the complexation reaction. A negative ΔH° indicates an exothermic reaction, typically associated with the formation of strong coordinate bonds between the manganese(II) ion and the propionate ligands. Conversely, a positive ΔH° would suggest an endothermic process, where energy is consumed to form the complex, often driven by a large positive entropy change.

Based on studies of other manganese(II) carboxylate and aminocarboxylate complexes, the formation of this compound in aqueous solution is expected to be a thermodynamically favorable process, characterized by a negative Gibbs free energy change (ΔG°). The stability of such complexes is typically influenced by both enthalpic and entropic contributions. For many manganese(II) complexes with polyaminopolycarboxylic ligands, the entropic term is often the predominant driving force for complex formation. researchgate.net The formation of bonds between Mn(II) and the carboxylate groups of propionate would contribute to a favorable (negative) enthalpy change. Simultaneously, the release of ordered water molecules from the hydration spheres of the Mn(II) and propionate ions would lead to a positive entropy change, further favoring the formation of the this compound complex.

Should specific calorimetric studies on this compound be undertaken, the data would likely be presented in a format similar to the conceptual table below, which illustrates the kind of thermodynamic parameters that would be determined.

Table 1: Hypothetical Thermodynamic Data for the Formation of this compound in Aqueous Solution at 298.15 K

Thermodynamic ParameterSymbolHypothetical ValueUnit
Association ConstantKaValueM-1
Gibbs Free EnergyΔG°ValuekJ/mol
EnthalpyΔH°ValuekJ/mol
EntropyΔS°ValueJ/mol·K

Q & A

Basic Research Questions

Q. What are the established laboratory protocols for synthesizing high-purity Manganese dipropionate?

  • Methodological Answer: Synthesis typically involves reacting manganese carbonate or oxide with propionic acid under controlled reflux conditions. Key parameters include stoichiometric ratios (e.g., 1:2 Mn:propionic acid), temperature (80–100°C), and reaction duration (6–8 hrs). Post-synthesis, crystallization or solvent evaporation is used for purification. Validate purity via elemental analysis (e.g., ICP-OES) and Fourier-transform infrared spectroscopy (FTIR) to confirm ligand coordination .
  • Data Note: Impurity thresholds should align with pharmacopeial standards (e.g., USP/EP limits for analogous dipropionates like Beclomethasone, where total impurities ≤2.0% ).

Q. Which analytical techniques are optimal for characterizing this compound’s structural and thermal properties?

  • Methodological Answer:

  • Structural Analysis : Use X-ray diffraction (XRD) for crystallinity assessment and FTIR for functional group identification (e.g., propionate C=O stretching at 1700–1750 cm⁻¹).
  • Thermal Stability : Thermogravimetric analysis (TGA) under inert gas (N₂) at 10°C/min heating rate to determine decomposition thresholds.
  • Purity Validation : High-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm), adapting parameters from USP monographs for dipropionate esters .

Advanced Research Questions

Q. How can researchers address discrepancies in reported catalytic activity of this compound across experimental conditions?

  • Methodological Answer: Contradictions often arise from variations in particle size, solvent polarity, or oxidation states. To resolve:

Controlled Replication : Standardize synthesis protocols (e.g., solvent-free vs. aqueous synthesis) and characterize batch-to-batch consistency using XRD and BET surface area analysis.

Multivariate Analysis : Apply response surface methodology (RSM) to isolate factors (e.g., pH, temperature) influencing catalytic efficiency in oxidation reactions.

Spectroscopic Validation : Use X-ray photoelectron spectroscopy (XPS) to confirm Mn oxidation states (e.g., Mn²⁺ vs. Mn³⁺) across studies .

  • Case Study: In nanoparticle synthesis, pre-expansion temperature and co-solvent ratios significantly alter particle size and reactivity, as demonstrated in analogous RESS-SC processes .

Q. What experimental designs optimize particle size reduction in this compound nanoparticles for enhanced bioavailability?

  • Methodological Answer:

  • Factorial Design : Use a 2³ full factorial design to evaluate extraction pressure (100–200 bar), pre-expansion temperature (40–80°C), and co-solvent fraction (5–15% ethanol).
  • Process Optimization : Rapid Expansion of Supercritical Solutions (RESS-SC) reduces particle size from micron-scale (≈9 μm) to nanoscale (<100 nm), as validated in Beclomethasone studies .
  • Characterization : Dynamic light scattering (DLS) and scanning electron microscopy (SEM) for size distribution analysis.

Q. How should researchers validate the reproducibility of this compound’s antimicrobial efficacy in interdisciplinary studies?

  • Methodological Answer:

  • Standardized Assays : Conduct minimum inhibitory concentration (MIC) tests using CLSI guidelines against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cross-Lab Validation : Share synthesis protocols and raw data via repositories (e.g., Zenodo) to enable replication. Use κ statistics to assess inter-laboratory agreement in MIC results .
    • Data Conflict Example: Discrepancies in MIC values may arise from differences in microbial strain viability or culture media composition.

Methodological Best Practices

Q. What statistical approaches ensure robustness in analyzing this compound’s electrochemical performance data?

  • Guidance:

  • Outlier Management : Apply Grubbs’ test (α = 0.05) to exclude anomalous cyclic voltammetry (CV) measurements.
  • Precision Reporting : Express means ± SEM with ≤3 significant figures, per instrumentation precision (e.g., potentiostat accuracy ±1 mV) .
  • Significance Testing : Use ANOVA for multi-group comparisons (e.g., catalytic activity across doping levels) with post-hoc Tukey tests.

Q. How can researchers design synthesis protocols to meet “synthesis-ready” standards for open science initiatives?

  • Recommendations:

  • Metadata Documentation : Share step-by-step synthesis videos, raw spectral data, and instrument calibration logs in supplementary materials.
  • FAIR Compliance : Use persistent identifiers (DOIs) for datasets and cite public repositories (e.g., PubChem for compound ID 16219043).
  • Collaborative Validation : Partner with independent labs for blind replication studies, as emphasized in synthesis-ready guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.